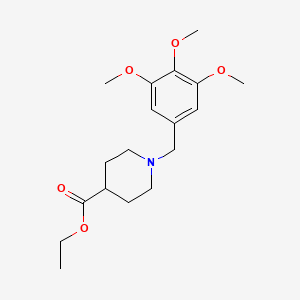

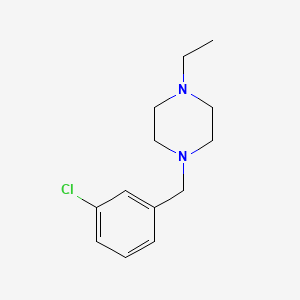

N-cyclohexyl-4-(2-pyridinyl)-1-piperazinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-cyclohexyl-4-(2-pyridinyl)-1-piperazinecarboxamide and related compounds involves several key steps, aiming to explore the structure-activity relationship (SAR) of FPT inhibitors. Novel derivatives have been synthesized to improve pharmacokinetics and to provide compounds with potent FPT inhibition, showcasing a range of oral bioavailability and antitumor efficacy against tumor cell lines in vivo in nude mice and cynomolgus monkeys (Mallams et al., 1998). Another study established a scalable and facile synthetic process for a similar compound, N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, highlighting the efficiency and potential for large-scale production (Wei et al., 2016).

Molecular Structure Analysis

Molecular structure analysis of compounds related to N-cyclohexyl-4-(2-pyridinyl)-1-piperazinecarboxamide involves X-ray diffraction, DFT calculations, and Hirshfeld surface analysis to confirm their structures and elucidate their molecular electrostatic potential and frontier molecular orbitals. These analyses reveal the physicochemical properties and potential interaction mechanisms of these compounds (Ban et al., 2023).

Chemical Reactions and Properties

Research into chemical reactions involving N-cyclohexyl-4-(2-pyridinyl)-1-piperazinecarboxamide derivatives highlights their potential as ligands for various receptors, indicating their role in medicinal chemistry and receptor binding affinity. For example, one study investigates analogs of the σ receptor ligand PB28 for potential therapeutic and diagnostic applications in oncology, adjusting the molecular structure to reduce lipophilicity while maintaining receptor affinity (Abate et al., 2011).

Propiedades

IUPAC Name |

N-cyclohexyl-4-pyridin-2-ylpiperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N4O/c21-16(18-14-6-2-1-3-7-14)20-12-10-19(11-13-20)15-8-4-5-9-17-15/h4-5,8-9,14H,1-3,6-7,10-13H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEXMPFMIBHDKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-4-(pyridin-2-yl)piperazine-1-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,5-dimethylisoxazol-4-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5657050.png)

![1-(2-fluorobenzyl)-6-oxo-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-3-piperidinecarboxamide](/img/structure/B5657078.png)

![1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}indoline](/img/structure/B5657083.png)

![(1S*,5R*)-6-[(5-propyl-3-thienyl)carbonyl]-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5657110.png)

![2,5-dimethyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5657112.png)

![1-(4-ethyl-5-{1-[(3-methylisoxazol-5-yl)methyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5657122.png)

![[5-(2-methoxybenzyl)-1H-tetrazol-1-yl]acetic acid](/img/structure/B5657129.png)

![1-phenyl-N-{[1-(propylsulfonyl)piperidin-3-yl]methyl}methanesulfonamide](/img/structure/B5657138.png)

![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]isonicotinohydrazide](/img/structure/B5657141.png)